Chenodeoxycholic Acid-d4

説明

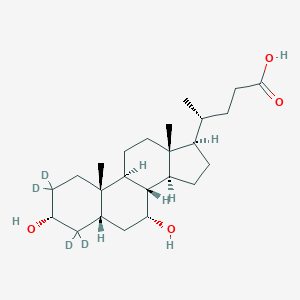

Structure

3D Structure

特性

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-PSTGXAJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584459 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99102-69-9 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Chenodeoxycholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Chenodeoxycholic Acid-d4 (CDCA-d4). CDCA-d4, a deuterated isotopologue of the primary bile acid chenodeoxycholic acid, serves as an essential internal standard for quantitative bioanalytical studies using mass spectrometry. This document outlines a plausible synthetic approach, details key characterization methodologies, and presents relevant data in a structured format to support its application in research and drug development.

Introduction

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and is a ligand for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1] Stable isotope-labeled compounds, such as this compound (CDCA-d4), are indispensable tools in metabolic research and clinical diagnostics. They are particularly valuable as internal standards in mass spectrometry-based quantification assays due to their similar chemical and physical properties to the endogenous analyte, allowing for accurate correction of matrix effects and variations in sample processing.[2][3] This guide details the synthesis and analytical characterization of CDCA-d4.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Formal Name | 3α,7α-dihydroxy-5β-cholan-24-oic-2,2,4,4-d4 acid | [4][5] |

| CAS Number | 99102-69-9 | [4][5][6] |

| Molecular Formula | C₂₄H₃₆D₄O₄ | [4][5] |

| Molecular Weight | 396.6 g/mol | [4][5] |

| Purity | ≥95% | [7][8] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL | [4] |

| Storage | -20°C | [6] |

Synthesis of this compound

A patent for deuterated chenodeoxycholic acid derivatives suggests that synthesis can be achieved by utilizing deuterated starting materials and following established synthetic routes for the non-deuterated analogues.[10]

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below. This pathway is a hypothetical route and would require optimization.

Caption: Proposed synthesis pathway for this compound from Cholic Acid.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on analogous reactions for unlabeled bile acids.

Step 1: Protection of 3α and 7α-Hydroxyl Groups Cholic acid is selectively acetylated at the 3α and 7α positions, leaving the 12α-hydroxyl group free for subsequent oxidation. This can be achieved using acetic anhydride (B1165640) in pyridine.

Step 2: Oxidation of the 12α-Hydroxyl Group The free 12α-hydroxyl group of the protected cholic acid is oxidized to a ketone using an oxidizing agent such as chromium trioxide.

Step 3: Wolff-Kishner Reduction (Deoxygenation at C12) The 12-keto group is removed via a Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperature, yielding the protected chenodeoxycholic acid backbone.

Step 4: Deuterium (B1214612) Labeling at C2 and C4 Positions The protons at the C2 and C4 positions, which are alpha to the carboxylic acid group, can be exchanged for deuterium under basic conditions. This is a critical step for introducing the deuterium labels. The protected chenodeoxycholic acid is treated with a deuterated solvent such as deuterium oxide (D₂O) in the presence of a base (e.g., sodium deuteroxide). The reaction is typically heated to facilitate the exchange.

Step 5: Deprotection The protecting groups (e.g., acetyl groups) on the 3α and 7α-hydroxyls are removed by hydrolysis under acidic or basic conditions to yield the final product, this compound.

Purification: The final product would require purification, likely through recrystallization or column chromatography, to achieve the desired purity of ≥95%.

Characterization of this compound

The structural integrity and purity of the synthesized CDCA-d4 must be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule and verifying the positions of the deuterium labels.

¹H NMR Spectroscopy: The ¹H NMR spectrum of CDCA-d4 is expected to be very similar to that of unlabeled CDCA, with the key difference being the absence of signals corresponding to the protons at the C2 and C4 positions due to their replacement with deuterium. The integration of the remaining proton signals should be consistent with the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The signals for the deuterated carbons (C2 and C4) will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I=1), and their chemical shifts may be slightly upfield compared to the unlabeled compound.

While specific spectral data for CDCA-d4 is not widely published, extensive NMR data for unlabeled chenodeoxycholic acid is available and can be used as a reference for spectral interpretation.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic enrichment of CDCA-d4.

Table 2: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected [M-H]⁻ (m/z) | Expected [M+Cl]⁻ (m/z) | Expected [M+Na]⁺ (m/z) |

| Negative | 395.3 | 431.3 | - |

| Positive | - | - | 419.3 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

A high-resolution mass spectrum would confirm the elemental composition of the molecule. The isotopic distribution in the mass spectrum can be used to determine the level of deuterium incorporation.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, CDCA-d4 is typically derivatized (e.g., silylation) to increase its volatility. The resulting mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the derivatized, deuterated molecule, providing further confirmation of its identity.

Chromatographic Purity

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a suitable detector (e.g., UV, MS) should be used to assess the purity of the synthesized CDCA-d4. The purity should be ≥95% for use as an analytical standard.

Application as an Internal Standard

The primary application of CDCA-d4 is as an internal standard for the quantification of endogenous chenodeoxycholic acid in biological matrices such as plasma, serum, bile, and fecal samples by LC-MS/MS.

Workflow for Quantitative Analysis

Caption: General workflow for the use of CDCA-d4 as an internal standard in LC-MS/MS analysis.

Methodologies for Key Experiments

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (CDCA-d4) is often sufficient.

-

Solid Phase Extraction (SPE): For more complex matrices or when higher purity is required, SPE can be employed to isolate the bile acids from interfering components.

-

Liquid-Liquid Extraction (LLE): LLE is another common technique for the extraction of bile acids from aqueous biological samples.

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase chromatography is typically used to separate chenodeoxycholic acid from other bile acids and matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions are monitored for both the analyte (CDCA) and the internal standard (CDCA-d4).

Table 3: Example LC-MS/MS Parameters for CDCA and CDCA-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 (or specific fragments) |

| This compound (CDCA-d4) | 395.3 | 395.3 (or specific fragments) |

Note: Specific transitions should be optimized for the instrument used.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - Labchem Catalog [labchem.com.my]

- 7. sciex.com [sciex.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patents.justia.com [patents.justia.com]

- 11. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity and Stability of Chenodeoxycholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of chenodeoxycholic acid-d4 (CDCA-d4), a deuterated analog of the primary bile acid, chenodeoxycholic acid (CDCA). CDCA-d4 is a critical tool in biomedical research, particularly in metabolic studies and as an internal standard for the quantification of endogenous CDCA by mass spectrometry.[1][2] This guide outlines the methodologies for assessing its isotopic purity, presents available stability data, and details experimental protocols for its comprehensive evaluation.

Isotopic Purity of this compound

The isotopic purity of CDCA-d4 is a crucial parameter, ensuring accuracy and reliability in quantitative analyses. It is typically defined by the percentage of deuterium (B1214612) enrichment at the labeled positions. The primary methods for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Isotopic Purity of Commercially Available this compound

| Supplier | Product Number | Isotopic Purity Specification | Analytical Method |

| Cayman Chemical | 20848 | ≥95% | Not specified |

| Cayman Chemical | 31366 (MaxSpec® Standard) | ≥95% | Mass Spectrometry |

| ESSCHEM | GR-19-101 | >98% atom D | NMR, MS-ESI |

| Sigma-Aldrich | 614122 | 98 atom % D | Mass Spectrometry |

| Cambridge Isotope Laboratories, Inc. | DLM-6780-C | 98% | Not specified |

Experimental Protocols for Isotopic Purity Determination

LC-MS is a powerful technique for determining isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecule.

Protocol for Isotopic Purity Assessment by LC-MS:

-

Sample Preparation:

-

Prepare a stock solution of CDCA-d4 in a suitable solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).[3]

-

Perform serial dilutions to obtain a working solution at an appropriate concentration for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC): Employ a suitable reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[4]

-

Mass Spectrometry (MS): Operate the mass spectrometer in a high-resolution mode to distinguish between the deuterated and non-deuterated species. Use an electrospray ionization (ESI) source, typically in negative ion mode.[5]

-

Acquire full scan mass spectra to observe the isotopic distribution.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled CDCA (d0) and the deuterated CDCA-d4.

-

Calculate the isotopic purity by determining the relative abundance of the d4 isotopologue compared to the sum of all isotopologues (d0, d1, d2, d3, d4).

-

Quantitative NMR (qNMR) provides detailed information about the location and extent of deuterium incorporation.

Protocol for Isotopic Purity Assessment by ¹H-NMR:

-

Sample Preparation:

-

Accurately weigh a sample of CDCA-d4 and dissolve it in a deuterated solvent (e.g., DMSO-d6) to a known concentration.[5]

-

Add a certified internal standard with a known concentration for quantification.

-

-

NMR Analysis:

-

Acquire a high-resolution ¹H-NMR spectrum.

-

The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.

-

-

Data Analysis:

-

Integrate the residual proton signals at the deuterated positions and compare them to the integral of a non-deuterated proton signal within the molecule or the internal standard.

-

The percentage of deuteration can be calculated from the relative signal intensities.

-

Stability of this compound

Evaluating the stability of CDCA-d4 is essential to ensure its integrity during storage and experimental use. Stability studies typically involve long-term, accelerated, and forced degradation protocols.

Data Presentation: Stability of this compound

| Supplier | Product Number | Storage Temperature | Stated Stability |

| Cayman Chemical | 20848 | -20°C | ≥ 4 years[3] |

| Cayman Chemical | 31366 (MaxSpec® Standard) | -20°C | ≥ 7 years[2] |

| ESSCHEM | GR-19-101 | -18°C | Re-test date after 5 years[5] |

Experimental Protocols for Stability Testing

These studies assess the stability of CDCA-d4 under recommended and stressed storage conditions.

Protocol:

-

Sample Preparation: Prepare solutions of CDCA-d4 in relevant solvents at known concentrations.

-

Storage:

-

Long-Term: Store samples at the recommended temperature (e.g., -20°C) for an extended period (e.g., 12, 24, 36 months).

-

Accelerated: Store samples at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 3-6 months).

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating LC-MS method to quantify the amount of CDCA-d4 remaining and to detect any degradation products.

-

Data Evaluation: Compare the results to the initial time point to determine the extent of degradation.

This study evaluates the stability of CDCA-d4 when subjected to repeated freezing and thawing cycles.

Protocol:

-

Sample Preparation: Prepare aliquots of CDCA-d4 solution in the matrix of interest (e.g., plasma).[1]

-

Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.[1]

-

Analysis: After the final cycle, analyze the samples by LC-MS and compare the concentration to a control sample that has not undergone freeze-thaw cycles.

This study assesses the impact of light exposure on the stability of CDCA-d4.

Protocol:

-

Sample Preparation: Expose a solution of CDCA-d4 to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

-

Control: Protect a parallel set of samples from light.

-

Analysis: Analyze both the exposed and control samples by LC-MS to determine the extent of degradation due to light exposure.

Forced degradation studies are conducted under harsh conditions to identify potential degradation products and pathways.[7]

Protocol:

-

Stress Conditions: Subject CDCA-d4 to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: 80°C.[8]

-

-

Analysis: Analyze the stressed samples by LC-MS/MS to separate and identify the degradation products.[9][10]

Signaling Pathway and Experimental Workflow

Farnesoid X Receptor (FXR) Signaling Pathway

Chenodeoxycholic acid is a potent natural agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis, lipid metabolism, and glucose metabolism.[11][12] The activation of FXR by CDCA initiates a complex signaling cascade.

Caption: Farnesoid X Receptor (FXR) signaling pathway activated by Chenodeoxycholic Acid (CDCA).

Upon binding to FXR, CDCA induces the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then transcriptionally activates target genes such as the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19).[11][13] SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus creating a negative feedback loop.[13] Additionally, FXR activation can lead to the induction of detoxifying enzymes through a cascade involving AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2), which ultimately activates the transcription factor C/EBPβ.[14]

Experimental Workflow for Quality Control of this compound

A robust quality control workflow is essential to ensure the identity, purity, and stability of CDCA-d4 for research applications.

Caption: Quality control workflow for this compound.

This workflow begins with the chemical synthesis and purification of CDCA-d4. The purified compound then undergoes rigorous quality control testing. Identity is confirmed using techniques like ¹H-NMR and mass spectrometry. Isotopic and chemical purity are assessed by LC-MS, qNMR, and HPLC. Comprehensive stability studies are also performed. Upon successful completion of all tests, a Certificate of Analysis is generated, and the batch is released for research use.[4][15]

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. esschemco.com [esschemco.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ajrconline.org [ajrconline.org]

- 8. benchchem.com [benchchem.com]

- 9. waters.com [waters.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Chenodeoxycholic Acid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of chenodeoxycholic acid-d4 (CDCA-d4). This deuterated analog of the primary bile acid, chenodeoxycholic acid (CDCA), is an indispensable tool in metabolic research, particularly in the quantitative analysis of bile acids and the elucidation of their signaling pathways.

Core Chemical Properties

This compound is a stable, isotopically labeled form of chenodeoxycholic acid, where four hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a molecule that is chemically similar to its endogenous counterpart but possesses a distinct, higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification.

Physicochemical Data

The following tables summarize the key quantitative data for both this compound and its non-deuterated form for comparative purposes. The physical properties of the deuterated and non-deuterated forms are expected to be highly similar.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₃₆D₄O₄ | [1](2, 3, 5, 6) |

| Molecular Weight | 396.60 g/mol | [1](2, 3, 5, 6) |

| CAS Number | 99102-69-9 | [1](2, 3, 5, 6) |

| Isotopic Purity | ≥95% to >98% atom D | [3](4--INVALID-LINK-- |

| Appearance | White crystalline solid | [3](4--INVALID-LINK-- |

| Storage | -20°C, keep dry | [5](6--INVALID-LINK-- |

Table 2: Chemical and Physical Properties of Chenodeoxycholic Acid (Non-Deuterated)

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₀O₄ | [7](8--INVALID-LINK-- |

| Molecular Weight | 392.57 g/mol | [7](8--INVALID-LINK-- |

| Melting Point | 165-167 °C | [7](9--INVALID-LINK-- |

| Solubility in Water | 89.9 mg/L (at 20 °C) | [10](11) |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, DMF, acetic acid | [7](12--INVALID-LINK--,--INVALID-LINK-- |

| pKa | ~5.0 | [13](14) |

| LogP | 4.15 | [10](11) |

Synthesis and Quality Control

The synthesis of this compound typically involves the deuteration of a suitable precursor of chenodeoxycholic acid. While specific, detailed proprietary synthesis protocols are not publicly available, the general approach involves introducing deuterium atoms at the 2, 2, 4, and 4 positions of the cholan-24-oic acid backbone. This can be achieved through methods such as acid- or base-catalyzed hydrogen-deuterium exchange reactions on a protected intermediate of chenodeoxycholic acid.

General Synthetic Approach:

-

Protection of Hydroxyl Groups: The 3α and 7α hydroxyl groups of a chenodeoxycholic acid precursor are protected to prevent unwanted side reactions.

-

Deuteration: The protected intermediate is subjected to a deuteration agent, such as D₂O in the presence of a catalyst, to facilitate the exchange of protons for deuterons at the enolizable positions adjacent to the carboxyl group.

-

Deprotection and Purification: The protecting groups are removed, and the resulting this compound is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to achieve high chemical and isotopic purity.

Quality Control and Purity Assessment: The quality of this compound is critical for its use as an internal standard. The following parameters are assessed:

-

Chemical Purity: Determined by HPLC and/or gas chromatography (GC) to ensure the absence of other bile acids or synthesis-related impurities.

-

Isotopic Purity: Assessed using high-resolution mass spectrometry (HRMS) to determine the percentage of the compound that is fully deuterated at the specified positions. High isotopic purity (typically >98%) is crucial to minimize interference with the quantification of the non-deuterated analyte.

-

Identity Confirmation: The structure is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous chenodeoxycholic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Representative Protocol for Bile Acid Quantification in Serum

This protocol provides a general framework for the analysis of chenodeoxycholic acid in human serum.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of serum in a microcentrifuge tube, add 20 µL of a working solution of this compound (concentration will depend on the expected range of endogenous CDCA).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the bile acids, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both chenodeoxycholic acid and this compound.

-

Chenodeoxycholic Acid: m/z 391.3 → 391.3 (due to lack of a specific fragment ion, the precursor ion is often monitored as the product).

-

This compound: m/z 395.3 → 395.3.

-

-

Data Analysis: The concentration of endogenous chenodeoxycholic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of the non-deuterated standard.

-

Biological Role and Signaling Pathways

Chenodeoxycholic acid is a primary bile acid synthesized from cholesterol in the liver.[7] Beyond its role in lipid digestion, CDCA is a key signaling molecule that activates nuclear receptors and G-protein coupled receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). This compound, due to its structural similarity, is expected to exhibit the same biological activities and is therefore a valuable tool for studying these pathways.

Farnesoid X Receptor (FXR) Signaling

CDCA is a potent endogenous agonist for FXR, a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[15]

FXR Signaling Pathway

Activation of FXR by CDCA leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to FXR response elements on the DNA, regulating the transcription of target genes involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19).

TGR5 Signaling Pathway

CDCA also activates TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine and gallbladder. This activation has implications for glucose homeostasis and energy expenditure.

TGR5 Signaling Pathway

Upon binding of CDCA, TGR5 activates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the CREB transcription factor, leading to cellular responses such as the secretion of glucagon-like peptide-1 (GLP-1).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of chenodeoxycholic acid in a biological sample using this compound as an internal standard.

LC-MS/MS Workflow

This workflow highlights the key steps from sample preparation to data analysis, demonstrating the integral role of this compound in ensuring accurate and reliable quantification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. benchchem.com [benchchem.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. veeprho.com [veeprho.com]

- 15. isotope-labeled internal standards: Topics by Science.gov [science.gov]

A Comprehensive Technical Guide to the Certificate of Analysis for Chenodeoxycholic Acid-D4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the critical data and analytical methodologies that constitute a comprehensive Certificate of Analysis (CoA) for Chenodeoxycholic Acid-D4 (CDCA-d4). Understanding the nuances of the CoA is paramount for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is crucial for its effective application in quantitative mass spectrometry-based research, such as metabolic studies and pharmacokinetic analyses.

Core Specifications and Data Presentation

A Certificate of Analysis for this compound quantifies several key parameters to guarantee its suitability for research applications. These specifications are summarized below.

Table 1: General and Physicochemical Properties

| Parameter | Specification |

| Chemical Name | (3α,5β,7α)-3,7-dihydroxy-cholan-24-oic-2,2,4,4-d4 acid |

| Synonyms | CDCA-d4, Chenodiol-d4 |

| CAS Number | 99102-69-9 |

| Molecular Formula | C₂₄H₃₆D₄O₄ |

| Molecular Weight | 396.60 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Ethanol, DMSO, and DMF |

| Storage Conditions | -20°C, protected from moisture and light |

Table 2: Analytical Specifications and Acceptance Criteria

| Analysis | Method | Acceptance Criteria |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to the structure of this compound |

| Chemical Purity | ¹H-NMR or LC-MS | ≥95% |

| Isotopic Purity | Mass Spectrometry or ²H-NMR | ≥98 atom % D |

| Isotopic Enrichment | Mass Spectrometry | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ |

| Residual Solvents | GC-MS | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤1.0% |

Experimental Protocols

Detailed and robust analytical methods are essential for verifying the quality of this compound. The following sections outline the protocols for the key experiments cited in the CoA.

Identity and Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the chemical structure and assessing the purity of CDCA-d4.

2.1.1. Sample Preparation

-

Accurately weigh 2-5 mg of the CDCA-d4 standard.

-

Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent, such as Methanol-d₄ or DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H-NMR Acquisition

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Methanol-d₄.

-

Temperature: 298 K.

-

Pulse Sequence: Standard proton pulse sequence.

-

Number of Scans: 16.

-

Relaxation Delay: 5 seconds.

2.1.3. Data Analysis for Identity and Purity

-

Identity: The resulting ¹H-NMR spectrum is compared against a reference spectrum of a non-labeled Chenodeoxycholic Acid standard. The chemical shifts and coupling patterns should be consistent with the known structure, with the notable absence of signals corresponding to the deuterated positions (2,2,4,4).

-

Purity Calculation: The chemical purity is determined by integrating the signals corresponding to CDCA-d4 and comparing them to the integrals of any observed impurities. The relative peak areas are used to calculate the purity percentage.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic purity and enrichment of the labeled compound.

2.2.1. Sample Preparation

-

Prepare a stock solution of CDCA-d4 at a concentration of 1 mg/mL in methanol.

-

Further dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile (B52724) and water.

2.2.2. LC-MS/MS Analysis

-

LC System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Data Acquisition: Full scan mode to determine the molecular ion and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for isotopic distribution.

2.2.3. Data Analysis

-

Identity: In negative ion mode, the primary observed ion should correspond to the [M-H]⁻ adduct of CDCA-d4, which is expected at m/z 395.3.[1]

-

Isotopic Enrichment: The full scan mass spectrum is analyzed to determine the distribution of isotopic species. The relative intensities of the ions corresponding to the unlabeled (d₀) and deuterated (d₁, d₂, d₃, d₄) forms of Chenodeoxycholic Acid are used to calculate the isotopic enrichment. For a d₄ compound, the peak at M+4 should be the most abundant.

Visualizing Workflows and Pathways

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow for generating a Certificate of Analysis for this compound, from material receipt to final approval.

Analytical Testing Logic

This diagram outlines the logical relationship between the different analytical tests performed on this compound.

Chenodeoxycholic Acid and the Farnesoid X Receptor (FXR) Pathway

Chenodeoxycholic acid is a natural agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid and cholesterol metabolism.[2] Understanding this biological context is important for researchers using CDCA-d4 in metabolic studies.

References

The Biological Functions of Chenodeoxycholic Acid: A Technical Guide

Abstract

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. Beyond its classical role in facilitating dietary fat digestion and absorption, CDCA has emerged as a critical signaling molecule, primarily through its potent activation of the farnesoid X receptor (FXR). This nuclear receptor plays a central role in regulating a complex network of genes involved in bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of the biological functions of CDCA, its synthesis and metabolism, its molecular mechanisms of action through FXR signaling, and its therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Introduction

Chenodeoxycholic acid (CDCA), along with cholic acid, represents the two primary bile acids in humans.[1] Synthesized in the liver from cholesterol, CDCA undergoes conjugation with glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[1] Its amphipathic nature allows it to form micelles, which are essential for the emulsification and absorption of dietary fats and fat-soluble vitamins in the small intestine.[2] The majority of secreted CDCA is reabsorbed in the ileum and returns to the liver via the enterohepatic circulation.[1] A smaller fraction enters the colon, where it can be metabolized by gut bacteria into the secondary bile acid, lithocholic acid.[1]

Beyond this well-established digestive function, CDCA is now recognized as a key ligand for the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.[1] As the most potent endogenous FXR agonist, CDCA plays a pivotal role in a signaling cascade that governs the expression of numerous genes, thereby influencing a wide array of metabolic processes.[1][3] This guide will delve into the multifaceted biological functions of CDCA, with a particular emphasis on its regulatory roles mediated by FXR.

Synthesis and Metabolism of Chenodeoxycholic Acid

The synthesis of CDCA from cholesterol in the liver occurs through a series of enzymatic reactions. There are two main pathways for bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway.[4]

-

Classical Pathway: This is the major pathway for bile acid synthesis and is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step.[4][5]

-

Alternative Pathway: This pathway is initiated by sterol 27-hydroxylase (CYP27A1).[4]

Both pathways ultimately lead to the formation of CDCA and cholic acid.[4] Once synthesized, CDCA is conjugated with the amino acids glycine or taurine to form glyco-CDCA and tauro-CDCA, respectively.[1] This conjugation increases their water solubility and reduces their passive diffusion across cell membranes, thus enhancing their function within the enterohepatic circulation.[1]

Molecular Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

CDCA exerts many of its regulatory effects by binding to and activating the farnesoid X receptor (FXR).[1] FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[6] Upon binding of CDCA, the FXR/RXR heterodimer undergoes a conformational change, allowing it to bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

The activation of FXR by CDCA initiates a cascade of events that regulate bile acid, lipid, and glucose metabolism. Key downstream targets of FXR include:

-

Small Heterodimer Partner (SHP): FXR activation strongly induces the expression of SHP, a nuclear receptor that lacks a DNA-binding domain.[5] SHP, in turn, inhibits the transcription of several genes, most notably CYP7A1, the rate-limiting enzyme in bile acid synthesis.[5] This represents a crucial negative feedback mechanism where high levels of bile acids, sensed by FXR, suppress their own synthesis.

-

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by CDCA stimulates the synthesis and secretion of FGF19 (the human ortholog of mouse Fgf15).[8][9] FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, and also potently represses CYP7A1 expression, further contributing to the negative feedback regulation of bile acid synthesis.[5]

-

Bile Salt Export Pump (BSEP or ABCB11): FXR activation increases the expression of BSEP, a transporter protein located on the canalicular membrane of hepatocytes that is responsible for pumping bile salts from the liver into the bile.[3] This enhances the excretion of bile acids from the liver.

-

Organic Solute Transporter alpha and beta (OSTα/OSTβ): In the intestine, FXR induces the expression of OSTα and OSTβ, which are located on the basolateral membrane of enterocytes and facilitate the transport of reabsorbed bile acids back into the portal circulation.[8]

Signaling Pathway Diagram

Biological Functions of Chenodeoxycholic Acid

Regulation of Cholesterol and Lipid Metabolism

CDCA plays a significant role in maintaining cholesterol homeostasis. By activating FXR and subsequently inhibiting CYP7A1, CDCA reduces the conversion of cholesterol into bile acids, a major route for cholesterol elimination.[10] However, studies have shown that at low doses, CDCA can reduce the lithogenicity of bile by selectively decreasing the hepatic secretion of cholesterol.[11] In a study on yellow catfish, dietary CDCA was found to alleviate high-fat diet-induced lipid accumulation by down-regulating lipogenesis-related genes and up-regulating lipolysis-related genes.[12] In a human study, treatment with 15 mg/kg/day of CDCA for 20 days did not significantly affect plasma lipid concentrations.[13]

Regulation of Glucose Homeostasis

The role of bile acids, including CDCA, in glucose metabolism is an area of active research. Bile acids can influence glucose homeostasis through both FXR-dependent and FXR-independent mechanisms.[14] FXR activation has been shown to improve insulin (B600854) sensitivity.[15] CDCA has been demonstrated to increase the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances glucose-stimulated insulin release.[16] However, the overall effects on glucose levels in humans can be complex and may depend on the specific context and duration of exposure.

Other Biological Functions

-

Modulation of Gut Microbiota: As CDCA undergoes metabolism by intestinal bacteria, it can influence the composition and function of the gut microbiome.[17] In turn, the gut microbiota can modify the bile acid pool, creating a complex interplay.

-

Immune Response Regulation: Bile acids have been shown to have immunomodulatory effects, and FXR is expressed in various immune cells.[17]

Therapeutic Applications

CDCA is used therapeutically for several conditions, primarily related to its ability to modulate bile acid composition and cholesterol metabolism.

Dissolution of Gallstones

CDCA was one of the first oral medications approved for the dissolution of cholesterol gallstones.[18][19] It works by decreasing the cholesterol saturation of bile, which facilitates the gradual dissolution of radiolucent gallstones.[7][20] The efficacy of CDCA for gallstone dissolution is dependent on the dose and patient characteristics.

Table 1: Efficacy of Chenodeoxycholic Acid in Gallstone Dissolution

| Study | Number of Patients | CDCA Dose | Duration of Treatment | Complete Dissolution Rate | Partial or Complete Dissolution Rate |

| National Cooperative Gallstone Study[19] | 916 | 750 mg/day | 2 years | 13.5% | 40.8% |

| National Cooperative Gallstone Study[19] | 916 | 375 mg/day | 2 years | 5.2% | 23.6% |

| The Sunnybrook Gallstone Study[18] | 160 | 750 mg/day | 2 years | 10.9% | - |

| The Sunnybrook Gallstone Study[18] | 160 | 375 mg/day | 2 years | 13.2% | - |

| Thistle et al. (1978)[21] | 52 | ≥15 mg/kg/day | Not specified | - | 83% (responders) |

| Thistle et al. (1978)[21] | 52 | <15 mg/kg/day | Not specified | - | 38% (responders) |

| Dowling et al. (1978)[22] | 96 | 1000 mg/day | Up to 4 years | 17.9% | 50% |

| Dowling et al. (1978)[22] | 96 | 750 mg/day | Up to 4 years | 19.5% | 29.3% |

| Fromm et al. (1975)[2] | 95 | >13 mg/kg/day | 12 months | - | 68% (success rate) |

Cerebrotendinous Xanthomatosis (CTX)

CTX is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, leading to a deficiency in the enzyme sterol 27-hydroxylase.[11] This deficiency impairs the synthesis of CDCA and results in the accumulation of cholestanol (B8816890) in various tissues, leading to neurological dysfunction, tendon xanthomas, and premature atherosclerosis.[11] CDCA replacement therapy is the standard of care for CTX.[11] It works by restoring the primary bile acid pool, which in turn normalizes cholestanol levels through negative feedback inhibition of cholesterol synthesis.[20]

Table 2: Efficacy of Chenodeoxycholic Acid in Cerebrotendinous Xanthomatosis

| Study | Number of Patients | Mean Duration of Treatment | Key Outcomes |

| Stelten et al. (NL study)[11] | 35 | 9.0 years (median) | Significant reduction in serum cholestanol (p < 0.001). Signs and symptoms of the disease resolved, improved, or remained stable in many patients. |

| Stelten et al. (IT study)[11] | 28 | 5.75 years (median) | Significant reduction in serum cholestanol (p < 0.001) and 7α-hydroxy-4-cholesten-3-one (p < 0.001). |

| Berginer et al. (1984)[3] | 17 | Not specified | Halted disease progression in all patients. Dementia resolved in 10/13 patients, and pyramidal and cerebellar signs improved or resolved in all 13 patients with these symptoms. |

| Mignarri et al. (2014)[20] | 43 | 8 years (average) | Average plasma cholestanol concentration decreased by 81%. 63% of patients achieved normal cholestanol levels. |

Experimental Protocols

FXR Reporter Gene Assay

This cell-based assay is commonly used to measure the ability of a compound to activate FXR-mediated gene transcription.

Principle: Cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids: one expressing the human FXR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple FXREs.[7] If a test compound like CDCA activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the reporter gene.[7] The resulting signal (e.g., luminescence) is proportional to the degree of FXR activation.

Brief Methodology:

-

Cell Culture and Seeding: Culture and seed appropriate cells in a 96-well plate.[7]

-

Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.[23]

-

Compound Treatment: Treat the transfected cells with varying concentrations of CDCA or other test compounds.

-

Reporter Gene Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., firefly and Renilla luciferase) using a luminometer.[23]

-

Data Analysis: Normalize the reporter gene signal to the control signal. Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).[7]

Table 3: Experimentally Determined EC50 Values for CDCA Activation of FXR

| Study | Cell Line/System | EC50 (µM) |

| Makishima et al. (1999)[6] | Reporter Assay | 17 |

| Parks et al. (1999)[6] | Co-activator Recruitment Assay | 11.7 |

| Pellicciari et al. (2002)[24] | CHO cells (chimeric FXR) | 7.01 |

| Soisson et al. (2008)[25] | Not specified | 8.3 |

| Makishima et al. (1999)[26] | Transfection studies | 50 |

Quantitative PCR (qPCR) for FXR Target Gene Expression

qPCR is used to measure the relative changes in the mRNA levels of FXR target genes (e.g., SHP, BSEP, CYP7A1) in response to CDCA treatment.

Principle: Total RNA is extracted from cells or tissues treated with CDCA or a vehicle control. The RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA is used as a template in a qPCR reaction with primers specific for the target genes and a reference (housekeeping) gene. The amount of amplified DNA is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Brief Methodology:

-

Cell/Tissue Treatment: Treat cultured cells (e.g., HepG2) or animal tissues with CDCA.

-

RNA Extraction: Isolate total RNA from the samples.[27]

-

cDNA Synthesis: Reverse-transcribe the RNA into cDNA.[28]

-

qPCR: Perform qPCR using specific primers for the target genes (SHP, BSEP, CYP7A1, etc.) and a reference gene (e.g., GAPDH).[29]

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the CDCA-treated and control groups.[29]

Measurement of Bile Acid Pool Size

The size of the bile acid pool can be measured in humans using an isotope dilution technique.

Principle: A known amount of a radio-labeled or stable isotope-labeled bile acid (e.g., ¹⁴C-cholic acid or ¹³C-CDCA) is administered orally or intravenously to a subject.[30][31] After allowing time for the labeled bile acid to mix completely with the endogenous bile acid pool, samples of bile are collected (typically via duodenal intubation) over several days.[30] The specific activity (the ratio of labeled to unlabeled bile acid) is measured in the bile samples. The decline in specific activity over time reflects the turnover of the bile acid pool. The initial specific activity at time zero (obtained by extrapolating the decay curve) is used to calculate the total pool size of that bile acid.

Brief Methodology:

-

Isotope Administration: Administer a known dose of a labeled bile acid to the subject.[31]

-

Bile Sampling: Collect bile samples at multiple time points over several days.[30]

-

Bile Acid Analysis: Extract bile acids from the samples and measure the concentration of the specific bile acid and the amount of the isotope label using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the natural logarithm of the specific activity against time. Extrapolate the linear regression line to time zero to determine the initial specific activity. Calculate the bile acid pool size using the formula: Pool Size = (Dose of labeled bile acid) / (Initial specific activity).[31]

Conclusion

Chenodeoxycholic acid is a primary bile acid with a diverse and critical set of biological functions that extend far beyond its role in digestion. As the most potent endogenous agonist of the farnesoid X receptor, CDCA is a central regulator of bile acid, lipid, and glucose metabolism. Its ability to modulate the expression of a wide array of genes through the FXR signaling pathway has made it a valuable therapeutic agent for the treatment of cholesterol gallstones and the rare genetic disorder, cerebrotendinous xanthomatosis. A thorough understanding of the molecular mechanisms underlying CDCA's actions, supported by robust experimental methodologies, will continue to be crucial for the development of novel therapeutic strategies targeting metabolic diseases. This technical guide provides a comprehensive foundation for researchers and clinicians working in this dynamic field.

References

- 1. england.nhs.uk [england.nhs.uk]

- 2. Gallstone dissolution with chenodeoxycholic acid. A clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholic acid as a treatment for cerebrotendinous xanthomatosis: a comprehensive review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The safety and effectiveness of chenodeoxycholic acid treatment in patients with cerebrotendinous xanthomatosis: two retrospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Effect of chenodeoxycholic acid and the bile acid sequestrant colesevelam on glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Sunnybrook Gallstone Study: a double-blind controlled trial of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chenodiol (chenodeoxycholic acid) for dissolution of gallstones: the National Cooperative Gallstone Study. A controlled trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Case report: Cerebrotendinous xanthomatosis treatment follow-up - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chenotherapy for gallstone dissolution. I. Efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of fixed doses of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 27. stackscientific.nd.edu [stackscientific.nd.edu]

- 28. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Determination of bile acid pool size in man: a simplified method with advantages of increases precision, shortened analysis time, and decreased isotope exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A new method for the measurement of bile acid turnover and pool size by a double label, single intubation technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Chenodeoxycholic Acid: A Technical Guide to its Metabolism and Intricate Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a pivotal role in lipid digestion and absorption.[1][2] Beyond its classical function as a biological detergent, CDCA has emerged as a key signaling molecule, intricately regulating its own synthesis and influencing a wide array of metabolic and cellular processes. This technical guide provides an in-depth exploration of the core aspects of CDCA metabolism, from its biosynthesis and biotransformation to its complex signaling networks and the methodologies employed to study these pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key research techniques.

I. Biosynthesis of Chenodeoxycholic Acid: Two Converging Pathways

The synthesis of CDCA from cholesterol in hepatocytes occurs through two primary pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.

A. The Classic (Neutral) Pathway

The classic pathway is the major route for CDCA synthesis. The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α-position by cholesterol 7α-hydroxylase (CYP7A1) , a microsomal cytochrome P450 enzyme.[3][4][5] This is followed by a series of enzymatic reactions involving 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) , and the side-chain is shortened by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , ultimately leading to the formation of CDCA.

B. The Alternative (Acidic) Pathway

The alternative pathway is initiated by the hydroxylation of cholesterol at the 27-position by sterol 27-hydroxylase (CYP27A1) . The resulting 27-hydroxycholesterol (B1664032) is then hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1) .[6][7] Subsequent enzymatic modifications lead to the synthesis of CDCA. While the classic pathway is quantitatively more significant, the alternative pathway contributes to the overall bile acid pool and is subject to different regulatory mechanisms.

Diagram of Chenodeoxycholic Acid Biosynthesis Pathways

Caption: Biosynthesis of Chenodeoxycholic Acid from Cholesterol.

II. Biotransformation and Enterohepatic Circulation

Once synthesized, CDCA undergoes conjugation primarily with the amino acids glycine (B1666218) or taurine (B1682933) in the liver to form glycochenodeoxycholic acid (GCDCA) and taurochenodeoxycholic acid (TCDCA), respectively.[8] This conjugation increases their water solubility and reduces their passive diffusion across cell membranes. These conjugated bile acids are then secreted into the bile and stored in the gallbladder.

Following a meal, bile is released into the small intestine, where conjugated CDCA aids in the emulsification and absorption of dietary fats and fat-soluble vitamins. In the distal ileum, the majority of conjugated bile acids are reabsorbed and returned to the liver via the portal circulation, a process known as enterohepatic circulation. A small fraction of CDCA escapes reabsorption and enters the colon, where it is subject to biotransformation by the gut microbiota.

The gut microbiota deconjugates CDCA and then dehydroxylates it at the 7α-position to form the secondary bile acid, lithocholic acid (LCA) .[9][10] Some CDCA can also be epimerized to ursodeoxycholic acid (UDCA) .[11] LCA is less water-soluble and is primarily excreted in the feces, representing a major route for cholesterol elimination.

Diagram of Chenodeoxycholic Acid Enterohepatic Circulation and Gut Microbiota Metabolism

Caption: Enterohepatic circulation and gut microbiota metabolism of CDCA.

III. Quantitative Data on Chenodeoxycholic Acid and its Metabolites

The concentrations of CDCA and its metabolites vary significantly across different biological compartments and can be influenced by physiological and pathological conditions.

| Analyte | Matrix | Concentration Range | Notes |

| Total Bile Acids | Human Liver | 61.6 ± 29.7 nmol/g | Predominantly CDCA and cholic acid.[12] |

| Chenodeoxycholic Acid | Human Liver | 29.8 ± 5.4 nmol/g (Control) | Increases in patients with cholesterol gallstones (64.1 ± 9.9 nmol/g).[13] |

| Total Bile Acids | Human Cecal Content | 0.4 ± 0.2 mM (3α-hydroxy) | Most bile acids are in solution.[14] |

| Chenodeoxycholic Acid | Human Cecal Content | 7 ± 8% of total bile acids | Present in 11 of 19 samples.[14] |

| Lithocholic Acid | Human Cecal Content | 26 ± 10% of total bile acids | A major secondary bile acid.[14] |

| Conjugated CDCA | Human Serum (Fasting) | 16.61 ± 12.84 ng/dL (SLCG) | Levels are elevated in liver diseases.[15] |

| Unconjugated CDCA | Human Serum | Not detectable in healthy controls | Appears in patients with cholangiocarcinoma and hepatocellular carcinoma.[8] |

| Chenodeoxycholic Acid | Human Feces | Varies, can be ~0-1.25% of total fecal content | Elevated levels may be indicative of bile acid malabsorption.[1] |

IV. Signaling Pathways: CDCA as a Ligand for the Farnesoid X Receptor (FXR)

CDCA is the most potent endogenous agonist for the farnesoid X receptor (FXR) , a nuclear receptor highly expressed in the liver and intestine.[16] The activation of FXR by CDCA initiates a cascade of transcriptional events that are central to the regulation of bile acid, lipid, and glucose metabolism.

Upon binding CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of gene expression.

Key downstream effects of CDCA-mediated FXR activation include:

-

Feedback Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the small heterodimer partner (SHP) , which in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α) , key transcription factors for CYP7A1. This results in the suppression of bile acid synthesis.

-

Regulation of Bile Acid Transport: FXR activation upregulates the expression of the bile salt export pump (BSEP) , which facilitates the secretion of bile acids from hepatocytes into the bile.

-

Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by CDCA stimulates the synthesis and secretion of fibroblast growth factor 19 (FGF19) . FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4 , which also leads to the repression of CYP7A1 expression, providing another layer of feedback inhibition.

-

Induction of Detoxifying Enzymes: The CDCA-FXR signaling axis can also induce the expression of various detoxifying enzymes, contributing to cellular protection against cholestasis.[17]

Diagram of the CDCA-FXR Signaling Pathway

Caption: CDCA-mediated FXR signaling pathway.

V. Experimental Protocols

A. Quantification of Chenodeoxycholic Acid and its Metabolites by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of CDCA and its conjugated and secondary forms in serum.

1. Sample Preparation:

- To 100 µL of serum, add an internal standard solution containing deuterated analogues of the bile acids of interest.

- Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

- Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.[18]

2. HPLC Separation:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a run time of 10-15 minutes is typically used to separate the different bile acid species.

- Flow Rate: 0.3-0.5 mL/min.

- Column Temperature: 40-50°C.

3. MS/MS Detection:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid and its internal standard are monitored for quantification.

Workflow Diagram for HPLC-MS/MS Analysis of Bile Acids

Caption: Workflow for HPLC-MS/MS analysis of bile acids in serum.

B. Chromatin Immunoprecipitation (ChIP) Assay for FXR Binding

This protocol provides a general framework for performing a ChIP assay to identify FXR binding sites in hepatocytes treated with CDCA.

1. Cell Culture and Treatment:

- Culture human hepatocyte cells (e.g., HepG2 or primary human hepatocytes) to 80-90% confluency.

- Treat cells with CDCA (e.g., 50-100 µM) or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).[19]

2. Cross-linking and Chromatin Preparation:

- Cross-link protein-DNA complexes by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

- Quench the reaction with glycine.

- Lyse the cells and isolate the nuclei.

- Shear the chromatin to an average fragment size of 200-600 bp using sonication.

3. Immunoprecipitation:

- Pre-clear the sheared chromatin with Protein A/G beads.

- Incubate the chromatin overnight at 4°C with an anti-FXR antibody or a non-specific IgG control.

- Add Protein A/G beads to capture the antibody-chromatin complexes.

- Wash the beads extensively to remove non-specifically bound material.

4. Elution and Reverse Cross-linking:

- Elute the chromatin from the beads.

- Reverse the formaldehyde cross-links by incubating at 65°C for several hours.

- Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

- Purify the DNA using a PCR purification kit.

- Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known FXR target genes or perform genome-wide analysis using ChIP-sequencing (ChIP-seq).[20]

Workflow Diagram for FXR ChIP Assay

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.

C. In Vitro Assay for Bacterial Conversion of Chenodeoxycholic Acid

This protocol describes a method to assess the conversion of CDCA to LCA by gut microbiota.

1. Fecal Slurry Preparation:

- Collect fresh fecal samples from healthy donors.

- Under anaerobic conditions, prepare a 10% (w/v) fecal slurry in a pre-reduced anaerobic buffer.

- Homogenize the slurry and filter through sterile gauze to remove large particulate matter.

2. Incubation:

- In an anaerobic chamber, inoculate an anaerobic culture medium with the fecal slurry.

- Add CDCA to a final concentration of 50-100 µM.

- Incubate the cultures anaerobically at 37°C for 24-48 hours.[9]

3. Sample Analysis:

- At various time points, collect aliquots of the culture.

- Centrifuge to pellet the bacteria and collect the supernatant.

- Analyze the supernatant for the concentrations of CDCA and LCA using HPLC-MS/MS as described in Protocol A.

Workflow Diagram for In Vitro Bacterial Conversion Assay

Caption: Workflow for an in vitro assay of bacterial CDCA conversion.

VI. Conclusion

Chenodeoxycholic acid is a multifaceted molecule with critical roles in digestion, metabolism, and cellular signaling. A thorough understanding of its biosynthesis, biotransformation, and the intricate signaling pathways it governs is essential for researchers in hepatology, gastroenterology, and metabolic diseases. The methodologies outlined in this guide provide a robust framework for investigating the complex biology of CDCA and for the development of novel therapeutic strategies targeting its pathways. As research continues to unravel the full spectrum of CDCA's functions, its importance in health and disease is likely to expand, offering new avenues for therapeutic intervention.

References

- 1. Chenodeoxycholic acid (CDCA) - Gut Zoomer - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 3. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Different effects of CYP27A1 and CYP7B1 on cognitive function: Two mouse models in comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serum unconjugated primary and secondary bile acids in patients with cholangiocarcinoma and hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conversion of cholic acid and chenodeoxycholic acid into their 7-oxo derivatives by Bacteroides intestinalis AM-1 isolated from human feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conversion of 7-ketolithocholic acid to ursodeoxycholic acid by human intestinal anaerobic microorganisms: interchangeability of chenodeoxycholic acid and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bile acid concentrations in human and rat liver tissue and in hepatocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased bile acid concentration in liver tissue with cholesterol gallstone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjgnet.com [wjgnet.com]

- 17. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medpace.com [medpace.com]

- 19. benchchem.com [benchchem.com]

- 20. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]

The Role of Chenodeoxycholic Acid in Cholesterol Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a pivotal and multifaceted role in regulating cholesterol homeostasis. Beyond its classical function in facilitating dietary lipid absorption, CDCA acts as a potent signaling molecule, primarily through its activation of the farnesoid X receptor (FXR). This activation triggers a complex network of transcriptional events that govern bile acid synthesis, cholesterol catabolism, transport, and absorption. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning CDCA's function in cholesterol metabolism, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for the scientific community.

Biosynthesis of Chenodeoxycholic Acid from Cholesterol

The conversion of cholesterol into bile acids is a major pathway for cholesterol elimination from the body.[1] In humans, approximately 500 mg of cholesterol is converted to bile acids daily. Chenodeoxycholic acid (CDCA) and cholic acid (CA) are the two primary bile acids synthesized in the liver via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.

-

The Classical (Neutral) Pathway: This is the predominant pathway, responsible for the majority of bile acid synthesis. It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in this pathway. CYP7A1 hydroxylates cholesterol to form 7α-hydroxycholesterol. Subsequent enzymatic reactions lead to the formation of both CDCA and CA.

-

The Alternative (Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . This pathway primarily contributes to the synthesis of CDCA.

The balance between the production of CDCA and CA is largely determined by the activity of sterol 12α-hydroxylase (CYP8B1), which is required for the synthesis of cholic acid.

CDCA-Mediated Regulation of Cholesterol Metabolism via FXR

CDCA is the most potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism. The activation of FXR by CDCA initiates a cascade of transcriptional events that are central to maintaining cholesterol balance.

Negative Feedback Regulation of Bile Acid Synthesis

A key function of CDCA-activated FXR is the negative feedback inhibition of bile acid synthesis. This is primarily achieved through two interconnected pathways:

-

Hepatic FXR-SHP Pathway: In hepatocytes, activated FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the activity of key transcription factors (like LRH-1 and HNF4α) that are required for the expression of the CYP7A1 gene. This leads to a potent suppression of the rate-limiting step in bile acid synthesis, thereby reducing the conversion of cholesterol to bile acids.

-

Intestinal FXR-FGF15/19 Pathway: In the enterocytes of the ileum, FXR activation by reabsorbed bile acids induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents) or its human ortholog FGF19.[2] FGF15/19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade that also results in the repression of CYP7A1 expression.[2]

Influence on Cholesterol Transport and Absorption

CDCA and FXR activation also influence various aspects of cholesterol transport:

-

Reverse Cholesterol Transport (RCT): While the direct effects of CDCA on RCT are complex, FXR activation has been shown to play a role. FXR can influence the expression of scavenger receptor class B type I (SR-BI), a key receptor involved in the hepatic uptake of cholesterol from HDL particles.

-

Biliary Cholesterol Secretion: FXR activation has been linked to the regulation of ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which are critical for the secretion of cholesterol from the liver into the bile.

-

Intestinal Cholesterol Absorption: Studies have shown that while CDCA is essential for the formation of micelles that solubilize dietary cholesterol for absorption, pharmacological administration of CDCA does not significantly alter the fractional absorption of cholesterol in humans.[3][4]

Quantitative Data on CDCA's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of CDCA on key genes and processes in cholesterol metabolism.

Table 1: In Vitro Effects of CDCA on Gene Expression in HepG2 Cells

| Gene | Treatment Concentration | Change in mRNA Expression | Reference |

| CYP7A1 | 10 µM | ~50% decrease (EC50) | [5] |

| CYP7A1 | 50 µM | ~91.7% decrease | [6] |

| SHP | 100 µM | Significant increase | [7] |

| FGF19 | 50 µM | ~101-fold increase | [6] |

Table 2: In Vivo Effects of CDCA Supplementation in Mice

| Parameter | Mouse Model | CDCA Diet | Outcome | Reference |

| Bile Acid Pool Size | Cyp7a1-/- | 0.06% (w/w) | Normalized to wild-type levels | [8] |

| Intestinal Sterol Synthesis | Cyp7a1-/- | 0.06% (w/w) | Normalized to wild-type levels | [8] |

| Hepatic Cyp8b1 mRNA | Cyp7a1-/- | 0.06% (w/w) | Partial reversal of elevation | [8] |

| Ileal Shp mRNA | Cyp7a1-/- | 0.06% (w/w) | Reversal of depressed levels | [8] |